(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium
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Overview
Description
(R,S,S,S)-nebivolol(1+) is an organic cation obtained by protonation of the secondary amino function of (R,S,S,S)-nebivolol. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a (R,S,S,S)-nebivolol. It is an enantiomer of a (S,R,R,R)-nebivolol(1+).
Scientific Research Applications
Antimicrobial Activities
A study by Mannam et al. (2020) explored the synthesis of novel urea/thiourea derivatives of (2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran, demonstrating moderate to excellent antimicrobial activities against various bacterial and fungal strains. This research highlights the potential of these compounds in developing new antimicrobial agents Mannam, Srimurugan, Kumar, Chamarthi, & Prasad, 2020.
Synthesis and Precursor Role
Yu et al. (2005) focused on the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl derivatives, indicating their role as convenient precursors for other compounds with multiple stereocenters, such as NE derivatives Yu, Wang, Xing, Zhang, Yang, Wang, & Sheng, 2005.
Aldose Reductase Inhibitory Activity
Research by Yamaguchi et al. (1994) synthesized optically active and racemic dihydrospiro benzopyran derivatives. They found that the 2S,4S isomers were more potent aldose reductase inhibitors, with potential therapeutic implications in conditions like diabetic complications Yamaguchi, Miura, Usui, Unno, Matsumoto, Fukushima, Mizuno, Kondo, Baba, & Kurono, 1994.
Enzymatic Production
Wei Dongzhi (2008) investigated the optical resolution of key intermediates of fidarestat using lipase, highlighting the significance of (2S)-6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid in the enzymatic production of this aldose reductase inhibitor Wei Dongzhi, 2008.
Properties
Molecular Formula |
C22H26F2NO4+ |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]azanium |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/p+1/t17-,18-,21-,22+/m0/s1 |
InChI Key |
KOHIRBRYDXPAMZ-YHDSQAASSA-O |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](C[NH2+]C[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(C[NH2+]CC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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